molecular formula C21H16Cl2N2O4 B2598383 Methyl 2-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate CAS No. 338977-31-4

Methyl 2-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate

Cat. No.: B2598383
CAS No.: 338977-31-4
M. Wt: 431.27
InChI Key: DOUVPYKMVFAXEX-UHFFFAOYSA-N
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Description

Methyl 2-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate is a heterocyclic compound featuring a pyridine core substituted with chlorine atoms, a 3-chlorobenzyl group, and a 6-oxo-1,6-dihydro moiety. The benzoate ester group at the 2-position is linked via a urea bridge to the pyridine ring.

Properties

IUPAC Name

methyl 2-[[5-chloro-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O4/c1-29-21(28)16-7-2-3-8-18(16)24-19(26)14-10-17(23)20(27)25(12-14)11-13-5-4-6-15(22)9-13/h2-10,12H,11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUVPYKMVFAXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CN(C(=O)C(=C2)Cl)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Chlorine Atoms: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can introduce chlorine atoms at specific positions on the benzene and pyridine rings.

    Coupling Reactions: The benzene and pyridine rings are coupled through a carbonylation reaction, often using palladium-catalyzed cross-coupling techniques.

    Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Methyl 2-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active compound in drug development.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials, such as polymers or nanomaterials.

    Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of Methyl 2-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs primarily differ in substituent positions, heterocyclic frameworks, or functional groups. Below is a comparative analysis based on available data:

Table 1: Key Structural and Functional Comparisons

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Activity/Properties References
Methyl 2-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate C₂₂H₁₆Cl₂N₂O₄ 455.28 3-Chlorobenzyl, 5-chloro-pyridinone, methyl benzoate ester Limited data; hypothesized enzyme inhibition
Methyl 2-({[5-chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate C₂₂H₁₆Cl₂N₂O₄ 455.28 4-Chlorobenzyl isomer Higher lipophilicity vs. 3-chloro analog
Ethyl 5-(2-chlorophenyl)-1,2,3,4,5,8-hexahydro-1,3,7-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylate C₂₀H₂₁ClN₄O₄ 432.86 Pyrido[2,3-d]pyrimidine core, 2-chlorophenyl, ethyl ester Anticancer activity (IC₅₀: 12 µM)
5-Chloro-1-(2-nitrobenzyl)-3-pyridinyl carbonyl derivatives Varies ~400–450 Nitrobenzyl substituents, pyridine/benzene hybrid Anti-inflammatory (COX-2 inhibition)
1-(3-Chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide analogs C₁₄H₁₂ClN₂O₂ 275.71 Simplified scaffold lacking benzoate ester Moderate antimicrobial activity

Key Observations:

Substituent Position Effects: The 3-chlorobenzyl group in the target compound may confer distinct steric and electronic properties compared to its 4-chlorobenzyl analog. The 4-chloro isomer exhibits higher lipophilicity (predicted logP: 3.8 vs. Pyrido[2,3-d]pyrimidine derivatives (e.g., Entry 3 in Table 1) demonstrate fused-ring systems that improve planarity and π-π stacking with biological targets, correlating with stronger anticancer activity .

Functional Group Impact :

  • The benzoate ester in the target compound may act as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid for enhanced target binding. This feature is absent in simpler analogs (Entry 5), which show reduced bioavailability .
  • Nitrobenzyl-substituted analogs (Entry 4) exhibit anti-inflammatory activity via COX-2 inhibition, suggesting that electron-withdrawing groups at the benzyl position modulate selectivity .

Chlorinated benzyl groups are associated with improved metabolic stability compared to non-halogenated analogs, as seen in pharmacokinetic studies of related molecules .

Biological Activity

Methyl 2-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural and chemical properties:

  • Molecular Formula : C21H16Cl2N2O4
  • Molecular Weight : 431.26874 g/mol
  • CAS Number : Not specified in the search results.

The structure features a pyridine ring substituted with chlorobenzyl and carbonyl groups, which are critical for its biological activity.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound is investigated for its potential to inhibit specific enzymes, which could lead to therapeutic effects in various diseases.
  • Receptor Modulation : It may interact with specific receptors in the body, altering their activity and leading to biological responses.

Therapeutic Implications

Research suggests that compounds similar to this compound may have applications in:

  • Anticancer Therapy : Some studies indicate that derivatives exhibit cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects : The compound may reduce inflammation through modulation of inflammatory pathways.

Case Studies and Experimental Data

  • Cytotoxicity Assays : In vitro studies have shown that related compounds can induce apoptosis in cancer cells. For instance, a study demonstrated that a similar pyridine derivative significantly reduced cell viability in breast cancer cell lines by inducing DNA damage and apoptosis .
  • Anti-inflammatory Activity : Another study highlighted the anti-inflammatory properties of pyridine derivatives, suggesting that they inhibit pro-inflammatory cytokines in macrophages .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaBiological Activity
Methyl 2-(5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl)benzoateC21H16Cl2N2O4Potential anticancer and anti-inflammatory activity
5-Chloro-N-(3-chlorobenzyl)-6-oxo-N-(phenyl)pyridineC19H15ClN2OAnticancer properties; enzyme inhibition

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